molecular formula C11H13NO3 B3034119 5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid CAS No. 1385696-52-5

5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B3034119
CAS No.: 1385696-52-5
M. Wt: 207.23
InChI Key: LQBIWCRYCSZYGQ-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a cyclobutylmethoxy substituent at position 4. The cyclobutylmethoxy group introduces steric bulk, moderate lipophilicity, and conformational strain, distinguishing it from simpler alkyl or aryl substituents .

Properties

IUPAC Name

5-(cyclobutylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-4-10(6-12-5-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIWCRYCSZYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid with analogs from the evidence:

Compound Name Substituent at Position 5 Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* Cyclobutylmethoxy (OCH₂C₄H₇) Carboxylic acid, ether C₁₁H₁₃NO₃ ~223.23 High lipophilicity, steric bulk
5-(4-Bromophenyl)pyridine-3-carboxylic acid 4-Bromophenyl (C₆H₄Br) Carboxylic acid, aryl halide C₁₂H₈BrNO₂ 302.10 Enhanced electronic effects (Br), higher MW
5-Methylpyridine-3-carboxylic acid Methyl (CH₃) Carboxylic acid, alkyl C₇H₇NO₂ 153.14 Low steric hindrance, higher solubility
5-Hydroxy-6-methylpyridine-3-carboxylic acid Hydroxy (OH), methyl (CH₃) Carboxylic acid, alcohol C₇H₇NO₃ 153.13 Hydrogen bonding capability, acidity
5-(Butylamino)pyridine-3-carboxylic acid Butylamino (NHCH₂CH₂CH₂CH₃) Carboxylic acid, amine C₁₀H₁₄N₂O₂ 194.23 Basic character, potential for H-bonding

*Inferred data based on structural analogs.

Physicochemical Properties

  • Electronic Effects : Unlike electron-withdrawing groups (e.g., bromophenyl in ), the cyclobutylmethoxy ether is electron-donating, which may stabilize the pyridine ring against electrophilic attack.

Biological Activity

5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid is a compound with notable potential in various biological applications. This article explores its synthesis, biological mechanisms, and activity, supported by research findings and data tables.

Overview of the Compound

  • Chemical Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1385696-52-5

This compound features a pyridine ring substituted with a cyclobutylmethoxy group and a carboxylic acid, which may influence its biological interactions and properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Pyridine Ring : Utilizing methods like Hantzsch or Chichibabin synthesis.
  • Introduction of the Cyclobutylmethoxy Group : Via nucleophilic substitution using cyclobutylmethanol.
  • Carboxylation : Implementing reactions such as the Kolbe-Schmitt reaction to introduce the carboxylic acid group.

The biological activity of this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Understanding its binding affinity and molecular interactions is crucial for elucidating its full mechanism of action.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against different bacterial strains, showing promising results against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli10100
Acinetobacter baumannii1275

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on various derivatives of pyridine carboxylic acids demonstrated that compounds similar to this compound showed significant antimicrobial activity, particularly against S. aureus. Molecular docking studies indicated that these compounds interact effectively with the DNA gyrase enzyme, suggesting a mechanism similar to fluoroquinolone antibiotics .
  • Potential Therapeutic Applications : The compound's structure allows it to be explored for potential therapeutic roles in treating infections caused by resistant bacterial strains. Its unique cyclobutylmethoxy group may enhance its efficacy compared to other pyridine derivatives.

Comparison with Similar Compounds

The uniqueness of this compound lies in its cyclobutylmethoxy substitution, which distinguishes it from other pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
5-Methoxypyridine-3-carboxylic acidMethoxy groupModerate antimicrobial activity
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acidCyclopropyl groupLow antimicrobial activity
This compound Cyclobutyl groupHigh antimicrobial activity

This comparison illustrates the enhanced potential biological activity attributed to the cyclobutyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid
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5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid

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